N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with an amine precursor.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole derivative with furan-2-carboxylic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The thiazole and furan rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted thiazole or furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research has focused on its potential anticancer properties. Studies have indicated that it can inhibit the growth of certain cancer cell lines by interfering with key cellular processes such as DNA replication and repair.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of derivatives with specific desired properties.
Mechanism of Action
The mechanism of action of N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its interaction with kinases can disrupt cell signaling, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide stands out due to the presence of the furan ring, which can enhance its biological activity and chemical reactivity. The furan ring’s electron-rich nature can facilitate interactions with biological targets, potentially leading to higher efficacy in medicinal applications.
Properties
IUPAC Name |
N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-14-6-4-12(5-7-14)10-19-16(22)9-13-11-26-18(20-13)21-17(23)15-3-2-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRAGJKMIOUTTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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